Stereochemical Differentiation: Quantified Cis vs. Trans Configuration for Synthetic Planning
The primary quantifiable differentiation for (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid is its defined stereochemistry. The (2S,3R) designation confirms a cis relationship between the 2-phenyl and 3-carboxyl substituents on the pyrrolidine ring, as opposed to the trans configuration found in the (2S,3S) and (2R,3R) diastereomers . The cis-configuration imparts a specific molecular geometry with 2 chiral centers and 2 hydrogen bond donors/3 acceptors, which dictates its utility as a scaffold for macrocyclization and conformationally restricted peptidomimetics [1].
| Evidence Dimension | Molecular Stereochemistry and Conformation |
|---|---|
| Target Compound Data | Cis configuration (2S,3R); C11H13NO2; 2 H-bond donors, 3 acceptors; 2 rotatable bonds [1] |
| Comparator Or Baseline | (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid: Trans configuration (2S,3S); C11H13NO2; 2 H-bond donors, 3 acceptors; 2 rotatable bonds [1] |
| Quantified Difference | Different spatial orientation of phenyl and carboxyl groups; distinct dihedral angle constraints on the pyrrolidine ring (Class-level inference) |
| Conditions | Structural comparison based on canonical SMILES and computational properties [1]. |
Why This Matters
The choice between cis and trans diastereomers is non-arbitrary; it determines the success of downstream macrocyclization reactions and the ability to mimic specific peptide secondary structures like beta-turns.
- [1] Soualmia, F., et al. (2017). Synthetic Approach to Phenylalanine-Proline, and Tyrosine-Proline Hybrid Amino Acids. Università degli Studi 'G. d'Annunzio' Chieti-Pescara. View Source
